[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid
Description
[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at the 4-position and a sulfanyl-acetic acid moiety at the 1-position. The isoquinoline scaffold is known for its role in medicinal chemistry due to its aromaticity and ability to engage in π-π interactions. This compound is of interest in drug discovery and materials science, particularly in designing enzyme inhibitors or chelating agents .
Properties
IUPAC Name |
2-(4-chloroisoquinolin-1-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-9-5-13-11(16-6-10(14)15)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKEOVIZQLDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2SCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by recent research findings and data.
Chemical Structure and Properties
The compound this compound features a chloroisoquinoline moiety linked to a sulfanyl acetic acid group. This unique structure is believed to contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, compounds containing the isoquinoline nucleus have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. typhi | 0.16 - 0.31% |
| 4-Chloroindole-3-acetic acid | B. subtilis | 0.25% |
| 8-Hydroxyquinoline derivatives | Various strains | 0.5 - 2.49 mg/mL |
These findings suggest that this compound may possess similar or enhanced antibacterial activity compared to its analogs.
Anticancer Activity
The anticancer potential of isoquinoline derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of related compounds on different cancer cell lines, it was found that:
- IC50 values for MCF-7 and Huh7 cells were significantly reduced with increasing concentrations of the compound.
- The compound exhibited a dose-dependent response, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Research shows that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Table 2: Summary of Anti-inflammatory Effects
| Compound | Inflammatory Model | Effect |
|---|---|---|
| This compound | Carrageenan-induced paw edema | Significant reduction in swelling |
| Isoquinoline derivatives | LPS-induced inflammation | Decreased TNF-alpha levels |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through ROS generation and disruption of microtubule dynamics.
- Anti-inflammatory Mechanism : Inhibition of cytokine production and modulation of signaling pathways involved in inflammation.
Scientific Research Applications
Pharmaceutical Development
-
Lead Compound for Drug Design :
- [(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid serves as a lead compound for designing new drugs targeting various diseases, particularly those involving bacterial infections and cancer.
- Its isoquinoline structure is known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
-
Mechanism of Action :
- Preliminary studies indicate that the compound may interact with enzymes or receptors involved in disease pathways, although detailed interaction profiles are still under development. Understanding its mechanism of action is crucial for leveraging its therapeutic potential.
-
Anticancer Activity :
- Research into the biological activity of this compound suggests potential therapeutic applications against cancer cell lines. Compounds with isoquinoline structures have shown significant bioactivity against various cancer types.
- For instance, studies involving similar compounds have demonstrated their ability to induce DNA damage in cancer cells, highlighting their potential as chemotherapeutic agents .
-
Interaction Studies :
- Interaction studies focusing on binding affinity to biological targets are ongoing. These studies are essential for understanding how this compound can be optimized for increased efficacy against specific diseases.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Analysis
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl (-S-) group in the target compound is less electron-withdrawing than sulfonyl (-SO2-) groups in analogs like [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2-yl]acetic acid, which may influence redox stability and hydrogen-bonding capacity .
- Acetic Acid Moieties: All compounds feature a carboxylic acid group, but its position relative to the heterocycle (e.g., 1-position in isoquinoline vs. 2-position in thiazole) alters steric accessibility for interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
